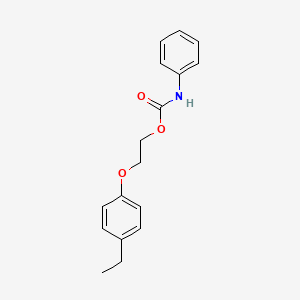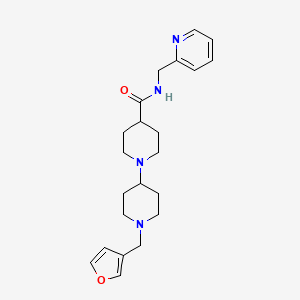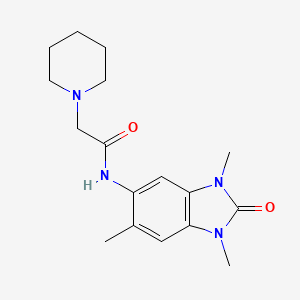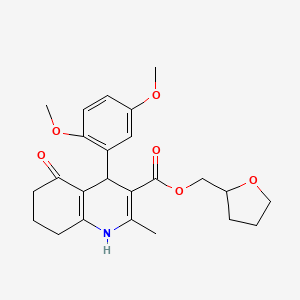
2-(4-ethylphenoxy)ethyl phenylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-ethylphenoxy)ethyl phenylcarbamate, also known as EPPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of carbamate compounds and has been found to exhibit several biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
2-(4-ethylphenoxy)ethyl phenylcarbamate has been extensively studied for its potential applications in various fields of science. One of the most significant applications of this compound is in the field of agricultural science, where it has been found to exhibit potent insecticidal activity. Several studies have reported that this compound can effectively control the growth of agricultural pests, including aphids, spider mites, and whiteflies. Additionally, this compound has also been studied for its potential application in the field of medicine, where it has been found to exhibit anticancer and antimicrobial activity.
Mecanismo De Acción
The mechanism of action of 2-(4-ethylphenoxy)ethyl phenylcarbamate is not yet fully understood. However, several studies have suggested that this compound exerts its insecticidal and anticancer activity by inhibiting the activity of acetylcholinesterase and DNA topoisomerase, respectively. Acetylcholinesterase is an enzyme that plays a vital role in the nervous system of insects, and its inhibition leads to the accumulation of acetylcholine, resulting in the paralysis of the insect. DNA topoisomerase, on the other hand, is an enzyme that is involved in DNA replication and transcription, and its inhibition leads to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. In insects, this compound has been found to inhibit the activity of acetylcholinesterase, leading to the accumulation of acetylcholine and subsequent paralysis. In cancer cells, this compound has been found to inhibit the activity of DNA topoisomerase, leading to the inhibition of cancer cell growth. Additionally, this compound has also been found to exhibit antimicrobial activity against several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-ethylphenoxy)ethyl phenylcarbamate has several advantages for lab experiments, including its high purity, stability, and potency. Additionally, this compound is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which must be carefully monitored to ensure the safety of researchers.
Direcciones Futuras
There are several possible future directions for research on 2-(4-ethylphenoxy)ethyl phenylcarbamate. One possible direction is to further explore its insecticidal activity and develop more potent insecticides based on this compound. Another possible direction is to investigate its anticancer activity and develop novel cancer therapies based on this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields of science, such as materials science and environmental science.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of science. Its high purity, stability, and potency make it an attractive compound for lab experiments, although its potential toxicity must be carefully monitored. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of science.
Métodos De Síntesis
2-(4-ethylphenoxy)ethyl phenylcarbamate can be synthesized using a variety of methods, including the reaction of 4-ethylphenol with ethylene oxide in the presence of a catalyst, followed by the reaction of the resulting product with phenyl isocyanate. Another method involves the reaction of 4-ethylphenol with chloroacetyl chloride, followed by the reaction of the resulting product with phenyl isocyanate. Both of these methods have been reported to yield high purity this compound.
Propiedades
IUPAC Name |
2-(4-ethylphenoxy)ethyl N-phenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-2-14-8-10-16(11-9-14)20-12-13-21-17(19)18-15-6-4-3-5-7-15/h3-11H,2,12-13H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXTVBSYVGIKJQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCOC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198550 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3,4-dimethoxyphenyl)(8-hydroxy-7-quinolinyl)methyl]-2-methylpropanamide](/img/structure/B5236777.png)
![1-{2-[5-(3-thienylmethyl)-1,2,4-oxadiazol-3-yl]ethyl}-2-pyrrolidinone](/img/structure/B5236788.png)
![4-{5-[4-(3,4-difluorobenzoyl)-1-piperazinyl]-2-fluoro-4-nitrophenyl}morpholine](/img/structure/B5236806.png)
![ethyl 4-{2,5-dimethyl-3-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-pyrrol-1-yl}benzoate](/img/structure/B5236809.png)
![8a'-hydroxy-1'-(2-phenylethyl)hexahydro-1'H-spiro[cyclohexane-1,4'-quinazoline]-2'(3'H)-thione](/img/structure/B5236815.png)



![2-hydroxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]benzamide](/img/structure/B5236848.png)
![N-({4-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl}sulfonyl)acetamide](/img/structure/B5236860.png)
![N,N-diethyl-1-[2-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5236863.png)

![4-({1-[3-(4-benzyl-1-piperazinyl)-3-oxopropyl]-1H-tetrazol-5-yl}methyl)morpholine](/img/structure/B5236877.png)
![4-[(3S*,4S*)-4-hydroxy-1-(phenylsulfonyl)-3-pyrrolidinyl]-1,4-diazepane-1-carbaldehyde](/img/structure/B5236882.png)